molecular formula C18H22N2O5S B6542812 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide CAS No. 1070960-57-4

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide

Cat. No. B6542812
CAS RN: 1070960-57-4
M. Wt: 378.4 g/mol
InChI Key: HZQSROVVSGWPGG-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide, also known as DMBA, is an organosulfur compound that has been studied for a variety of scientific and industrial applications. It is a colorless, water-soluble compound with a molecular weight of 390.4 g/mol. DMBA has been used in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of polymers.

Scientific Research Applications

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide has been studied for a variety of scientific and industrial applications. It has been used in the synthesis of pharmaceuticals, as a solvent for organic reactions, and as a reagent in the synthesis of polymers. In addition, this compound has been studied for its potential use as an antioxidant and for its ability to inhibit the growth of some bacteria.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide is not fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells. In addition, this compound has been shown to inhibit the growth of some bacteria, which may be due to its ability to interfere with the bacterial cell wall.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative damage to cells. In addition, it has been shown to inhibit the growth of some bacteria, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide in laboratory experiments include its low cost, water solubility, and its ability to be used as a reagent in organic reactions. However, there are some limitations to its use, including its potential to cause irritation to the skin and eyes, as well as its potential to be toxic at high concentrations.

Future Directions

Future studies of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide could focus on further exploring its potential as an antioxidant and antimicrobial agent. In addition, further research could be done on its potential use as a reagent in organic reactions and its ability to be used as a solvent for organic reactions. Furthermore, research could be done to explore its potential as a drug delivery system, such as for targeted drug delivery to specific cells and tissues. Finally, research could be done to explore the potential of this compound as a polymerization reagent, which could be used to create novel polymers with specific properties.

Synthesis Methods

The synthesis of 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide can be accomplished by a three-step reaction sequence. The first step involves the reaction of 3,4-dimethoxybenzenesulfonamide with dimethylacetamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired compound, this compound. The second step involves the hydrolysis of the intermediate product, which yields the desired product, this compound. The third step involves the purification of the product by recrystallization.

properties

IUPAC Name

2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-20(2)18(21)11-13-5-7-14(8-6-13)19-26(22,23)15-9-10-16(24-3)17(12-15)25-4/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSROVVSGWPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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